molecular formula C9H7IN2 B1625905 8-Iodoquinolin-4-amine CAS No. 65340-76-3

8-Iodoquinolin-4-amine

Cat. No. B1625905
CAS RN: 65340-76-3
M. Wt: 270.07 g/mol
InChI Key: OFTBYPABMHHZAK-UHFFFAOYSA-N
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Description

8-Iodoquinolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential therapeutic applications due to its unique properties.

Scientific Research Applications

Drug Discovery

8-Iodoquinolin-4-amine is a vital scaffold for leads in drug discovery . It forms the basis for compounds of great significance, including anti-inflammatory and antitumor agents . The quinoline scaffold is also present in the first and most widely used antimalarial agent, quinine .

Synthesis of Complex Organic Compounds

This compound is used in the synthesis of complex organic compounds. Its unique structure makes it a versatile material in scientific research, contributing to the development of new synthetic methods .

Industrial Chemistry

8-Iodoquinolin-4-amine has versatile applications in the field of industrial chemistry . It provides frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Dyes and Photographic Plates

Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates . The 8-Iodoquinolin-4-amine could potentially be used in the development of new dyes and photographic materials.

Solvents for Terpenes and Resins

Quinolines, including 8-Iodoquinolin-4-amine, can be used as solvents for terpenes and resins . This makes them valuable in industries that work with these substances, such as the perfume and adhesive industries.

Quinoline Synthesis

8-Iodoquinolin-4-amine can be used in the synthesis of other quinolines . Recent research documents novel substitutions on the quinoline system, expanding the range of possible quinoline derivatives .

properties

IUPAC Name

8-iodoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBYPABMHHZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496608
Record name 8-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodoquinolin-4-amine

CAS RN

65340-76-3
Record name 8-Iodo-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65340-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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